1-Chloro-7-methoxyisoquinoline-6-carbonitrile
Overview
Description
1-Chloro-7-methoxyisoquinoline-6-carbonitrile is a chemical compound with the CAS Number: 1427393-40-5. It has a molecular weight of 218.64 and its molecular formula is C11H7ClN2O . It is a solid substance stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for 1-Chloro-7-methoxyisoquinoline-6-carbonitrile is 1S/C11H7ClN2O/c1-15-10-5-9-7 (4-8 (10)6-13)2-3-14-11 (9)12/h2-5H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 427.8±40.0 °C and a predicted density of 1.36±0.1 g/cm3 . Its pKa value is predicted to be 0.55±0.40 .Scientific Research Applications
Environmental Science
In environmental science, the compound’s breakdown products and their impact on ecosystems are examined. This research is vital for assessing the environmental safety of chemicals derived from 1-Chloro-7-methoxyisoquinoline-6-carbonitrile.
These applications are based on the compound’s molecular structure and properties, such as its molecular weight of 218.64 g/mol and its solid physical form at room temperature . The compound’s safety information, including handling and storage recommendations, is also crucial for its use in various scientific fields .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
properties
IUPAC Name |
1-chloro-7-methoxyisoquinoline-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-15-10-5-9-7(4-8(10)6-13)2-3-14-11(9)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLXWVUWJVQCMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN=C(C2=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-7-methoxyisoquinoline-6-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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